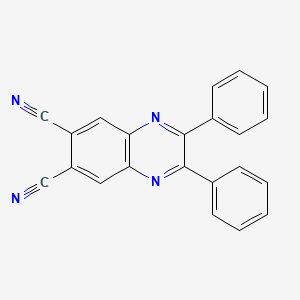

2,3-Diphenylquinoxaline-6,7-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

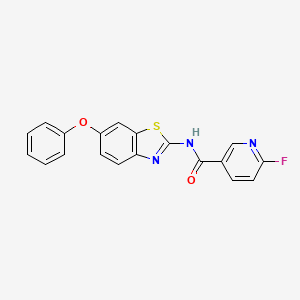

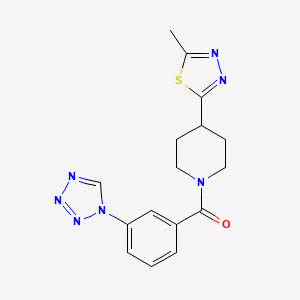

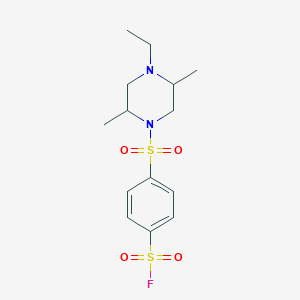

2,3-Diphenylquinoxaline-6,7-dicarbonitrile is a chemical compound with the molecular formula C22H12N4. It has a molecular weight of 332.36 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2,3-diphenylquinoxaline involves a condensation reaction of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent like rectified spirit . A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .Molecular Structure Analysis

The molecular structure of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile is based on its molecular formula C22H12N4 . For a more detailed analysis, spectroscopic methods and techniques like NMR, CNMR, HPLC, LC-MS can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile include a molecular weight of 332.36 and a molecular formula of C22H12N4 . More detailed properties like melting point, boiling point, and density can be determined using appropriate experimental methods .Wissenschaftliche Forschungsanwendungen

Pharmacology: Anticancer and Antitumor Applications

2,3-Diphenylquinoxaline derivatives have been identified as having significant potential in anticancer and antitumor therapies. The structure of these compounds allows for interaction with various biological targets, which can be exploited to develop new therapeutic agents. Research has shown that modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives make them valuable in the fight against infectious diseases. They have been found to exhibit antibacterial, antifungal, and antiviral activities, which are crucial in the current global context to combat pathogens .

Neuropharmacological Effects

Quinoxaline compounds, including 2,3-Diphenylquinoxaline-6,7-dicarbonitrile, have shown promise in neuropharmacology. They can be used to modulate neurotransmitter systems and have potential applications in treating neurological disorders .

Diuretic Properties

Quinoxaline sulfonamide hybrids, related to 2,3-Diphenylquinoxaline-6,7-dicarbonitrile, have been reported to possess diuretic properties. This application is significant in the development of treatments for conditions that require the removal of excess body fluids .

Dye-Sensitized Solar Cells

In the field of renewable energy, 2,3-Diphenylquinoxaline derivatives have been utilized in the development of dye-sensitized solar cells. These compounds can act as electron-withdrawing π-spacers, improving the efficiency of solar cells .

Green Chemistry Synthesis

Quinoxaline derivatives are also important in green chemistry due to their synthetic routes that minimize environmental impact. The synthesis of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile can be optimized to adhere to green chemistry principles, making the production process more sustainable .

Safety and Hazards

The safety data sheet for 2,3-Diphenylquinoxaline-6,7-dicarbonitrile indicates that it may cause skin and eye irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled and stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

2,3-diphenylquinoxaline-6,7-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHAHWKSAJGSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2594375.png)

![N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2594379.png)

![2-(1H-1,2,4-triazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594386.png)

![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)